molecular formula C8H10N2O2 B1584638 Ethyl pyridin-4-ylcarbamate CAS No. 54287-92-2

Ethyl pyridin-4-ylcarbamate

Cat. No. B1584638
CAS RN: 54287-92-2
M. Wt: 166.18 g/mol
InChI Key: RPJQHJLOMYJUHA-UHFFFAOYSA-N
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Description

Ethyl pyridin-4-ylcarbamate, also known as ethyl 4-pyridinylcarbamate, is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of Ethyl pyridin-4-ylcarbamate involves the reaction of 4-aminopyridine with ethyl chloroformate in the presence of triethylamine . The reaction mixture is allowed to warm to room temperature overnight, then concentrated. The solid products are slurried with saturated aqueous NaHCO3, stirred for 1 hour, concentrated, and dried under vacuum .


Molecular Structure Analysis

The InChI code for Ethyl pyridin-4-ylcarbamate is 1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11) . The InChI key is RPJQHJLOMYJUHA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl pyridin-4-ylcarbamate is a solid at room temperature . It is typically stored in an inert atmosphere .

Scientific Research Applications

Medicinal Chemistry: Anticancer Research

Ethyl pyridin-4-ylcarbamate, due to its pyridine core, is of significant interest in anticancer research. Pyridine derivatives are known to exhibit cytotoxic properties against tumor cells . The compound’s potential to be modified and interact with specific proteins makes it a candidate for the development of new anticancer agents, particularly those targeting the tubulin-microtubule .

Antimicrobial and Antiviral Research

The pyridine moiety within ethyl pyridin-4-ylcarbamate is recognized for its antimicrobial and antiviral activities. Research indicates that pyridine compounds, including those with a carbamate group, can be effective against a range of microorganisms and viruses, which is crucial in the context of emerging diseases and drug-resistant strains .

Antidiabetic Research

Compounds with a pyridine structure, such as ethyl pyridin-4-ylcarbamate, are being explored for their antidiabetic potential. They may play a role in modulating enzymes and pathways relevant to diabetes management, although specific studies on ethyl pyridin-4-ylcarbamate’s antidiabetic effects are not directly available .

Antimalarial Research

Ethyl pyridin-4-ylcarbamate’s structural features could be beneficial in antimalarial drug discovery. Pyridine derivatives have been linked to the development of new antimalarial therapies, which are critical in the fight against drug-resistant Plasmodium strains .

Anticholinesterase Activities

Research into pyridine derivatives, including carbamates, has shown potential for anticholinesterase activities, which are important in treating conditions like Alzheimer’s disease. Ethyl pyridin-4-ylcarbamate could be a candidate for further exploration in this field due to its structural compatibility with known anticholinesterase agents .

Materials Science

In materials science, ethyl pyridin-4-ylcarbamate can be utilized for the synthesis of novel polymers and coatings with specific properties, such as enhanced durability or specialized interaction with other chemical substances .

Safety and Hazards

Ethyl pyridin-4-ylcarbamate is classified as having acute toxicity (oral, category 4, H302) and can cause skin corrosion/irritation (category 2, H315) .

properties

IUPAC Name

ethyl N-pyridin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJQHJLOMYJUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354209
Record name ethyl 4-pyridinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyridin-4-ylcarbamate

CAS RN

54287-92-2
Record name ethyl 4-pyridinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54287-92-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Aminopyridine (17.34 grams) (184.3) was dissolved in dry pyridine (217 ml.) and cooled to 0° C. over 30 minutes. Ethyl chloroformate (17.2 ml.) (180.7 mmoles) was added and the solution was stirred at 0° C. for 1 hour and then at 25° C. for 40 hours. The mixture was diluted with CH2Cl2 and washed with saturated aqueous NaHCO3 and water. The CH2Cl2 was dried (MgSO4), filtered and evaporated to dryness. The residue was chromatographed on silica gel using 2%(10% saturated NH4OH in MeOH)--CH2Cl2 to give the title compound (Yield: 10 grams, 33%, M+ 166).
Quantity
17.34 g
Type
reactant
Reaction Step One
Quantity
217 mL
Type
solvent
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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